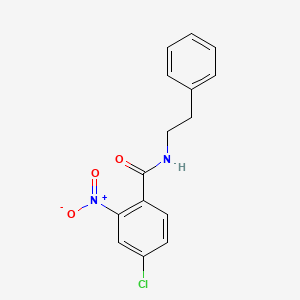

4-chloro-2-nitro-N-(2-phenylethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-2-nitro-N-(2-phenylethyl)benzamide” is a chemical compound with the linear formula C15H13ClN2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C15H13ClN2O3 . The molecular weight of this compound is 304.735 . For a detailed structural analysis, please refer to a trusted chemistry resource or professional.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. The compound has a molecular weight of 304.735 . For detailed physical and chemical properties, please refer to a trusted chemistry resource or professional.Scientific Research Applications

Synthesis and Material Development

4-chloro-2-nitro-N-(2-phenylethyl)benzamide serves as a precursor or intermediate in the synthesis of various complex molecules. For instance, researchers have explored its role in the unexpected dimerization under basic conditions, revealing insights into its potential antitumor activity and the intrinsic stability of related molecules (Santos et al., 2013). Similarly, its derivatives have been investigated for antitumor activity against leukemias and solid tumors, underscoring its importance in medicinal chemistry (Gugova et al., 1992).

Building Blocks for Heterocyclic Scaffolds

The compound's versatility is also highlighted in its use as a building block for heterocyclic oriented synthesis (HOS). It enables the preparation of substituted nitrogenous heterocycles, which are crucial in drug discovery due to their significant biological activities (Křupková et al., 2013). The ability to create diverse libraries of heterocycles from a single precursor underscores the compound's utility in pharmaceutical research.

Novel Polymer Synthesis

Research into the synthesis of new polymers using this compound or its related compounds has led to the development of materials with enhanced properties. For example, aromatic poly(sulfone sulfide amide imide)s synthesized from derivatives show remarkable solubility and thermal stability, making them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).

Corrosion Inhibition Studies

The derivatives of this compound have also been studied for their corrosion inhibition properties. These studies are crucial in materials science, particularly in protecting metals against corrosion in acidic environments. The research demonstrates how modifications to the compound can influence its effectiveness as a corrosion inhibitor, with potential applications in industrial maintenance and preservation (Mishra et al., 2018).

Mechanism of Action

The mechanism of action of “4-chloro-2-nitro-N-(2-phenylethyl)benzamide” is not specified in the available resources. The mechanism of action generally refers to how a compound interacts with biological systems, which is not applicable in this case as this compound is not intended for human or veterinary use.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . It is not intended for human or veterinary use. All sales are final and the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

The future directions of “4-chloro-2-nitro-N-(2-phenylethyl)benzamide” are not specified in the available resources. As it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, it may be used in various research applications . Please consult a chemistry professional or a trusted source for potential future directions.

properties

IUPAC Name |

4-chloro-2-nitro-N-(2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c16-12-6-7-13(14(10-12)18(20)21)15(19)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPOBIKOKLWVJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671869 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

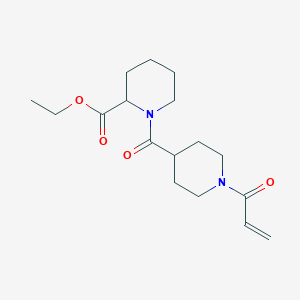

![ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2568589.png)

![1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B2568596.png)

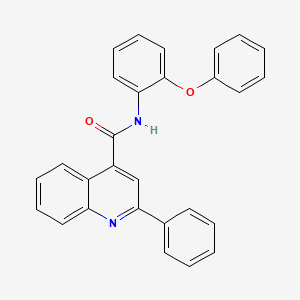

![5-ethoxy-6-ethyl-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568598.png)

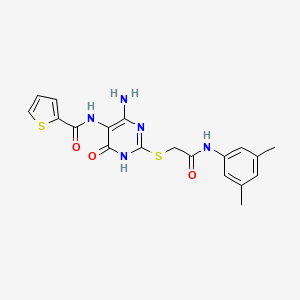

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2568599.png)

![Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2568600.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2568608.png)

![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2,2-diphenylethanone](/img/structure/B2568612.png)